A tricyclic dibenzazepine compound that potentiates neurotransmission. Desipramine selectively blocks reuptake of norepinephrine from the neural synapse, and also appears to impair serotonin transport. This compound also possesses minor anticholinergic activity, through its affinity to muscarinic receptors.
Desipramine hydrochloride
CAS No.: 58-28-6
Cat. No.: VC21342726
Molecular Formula: C18H23ClN2
Molecular Weight: 302.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 58-28-6 |
---|---|
Molecular Formula | C18H23ClN2 |
Molecular Weight | 302.8 g/mol |
IUPAC Name | 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylazanium;chloride |
Standard InChI | InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H |
Standard InChI Key | XAEWZDYWZHIUCT-UHFFFAOYSA-N |
SMILES | CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Canonical SMILES | C[NH2+]CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.[Cl-] |
Appearance | White To Off-White Solid |
Chemical Structure and Physical Properties
Desipramine hydrochloride is chemically known as 10,11-Dihydro-5-3-(methylamino propyl)-5H-dibenz [b,f] azepine hydrochloride. It belongs to the dibenzazepine-derivative family of tricyclic antidepressants . The compound has a molecular formula of C18H22N2.HCl with a molecular weight of 302.8 .
Physical Characteristics
Desipramine hydrochloride presents as a white to off-white crystalline powder with distinct physical properties. It demonstrates solubility in both water and alcohol, dissolving at a ratio of approximately 1 part in 20 parts of water . The compound has pKa values of 1.5 and 10.2, indicating its acid-base behavior in solution. Its melting point is approximately 214°C .
Structural Properties
The compound's structure features a tricyclic ring system characteristic of tricyclic antidepressants, with an alkyl amine substituent on the central ring. This structural configuration is related to both skeletal muscle relaxants such as cyclobenzaprine and thioxanthene antipsychotics like thiothixene . Specifically, desipramine can be characterized as 5-(gamma-methylaminopropyl)iminodibenzyl or N-(3-methylaminopropyl)iminobibenzyl .
Property | Value |
---|---|
Chemical Name | 10,11-Dihydro-5-3-(methylamino propyl)-5H-dibenz [b,f] azepine hydrochloride |
Molecular Formula | C18H22N2.HCl |
Molecular Weight | 302.8 |
Physical Appearance | White to off-white crystalline powder |
Solubility | 1 in 20 of water; soluble in alcohol |
Melting Point | Approximately 214°C |
pKa Values | 1.5 and 10.2 |
CAS Number | 58-28-6 |
Pharmacological Mechanism of Action
Desipramine hydrochloride acts primarily through the inhibition of neurotransmitter reuptake, with a greater affinity for norepinephrine transporters compared to serotonin transporters.
Neurotransmitter Modulation
Desipramine is a selective inhibitor of noradrenaline transporters (NET, Ki = 4 nM), with significantly less potent effects on serotonin transporters (SERT, Ki = 61 nM) and minimal activity at dopamine transporters (DAT, Ki = 78,720 nM) . This selective profile distinguishes it from tertiary amine tricyclics like amitriptyline and doxepin, which demonstrate more balanced effects on both norepinephrine and serotonin reuptake .
Receptor Interactions
Clinical Applications and Therapeutic Efficacy
Depression Treatment
Desipramine hydrochloride's primary indication is for the treatment of various depressive syndromes, particularly endogenous depression . Clinical response typically requires 2-3 weeks of treatment, with early manifestations including increased psychomotor activity before significant antidepressant effects become apparent .
Maintenance Therapy for Chronic Depression
Research has demonstrated desipramine's effectiveness in preventing relapse in chronic depression. In a long-term controlled study comparing desipramine hydrochloride with placebo for maintenance therapy in patients with chronic depression, significant differences in relapse rates were observed .
The study included patients with "pure" dysthymia (n=51), dysthymia with concurrent major depression ("double depression") (n=64), and chronic major depression (n=14). Following initial open-label treatment and a 16-week continuation phase, remitted patients were randomized to either continue desipramine or switch to placebo for up to 2 years .
Results showed:
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Relapse rates of 52% in the placebo group versus 11% in the desipramine group (p=0.004)
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Most placebo relapses occurred during the first 6 months of maintenance therapy
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Active medication was significantly more effective than placebo in patients who entered the maintenance phase in full remission
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Efficacy was particularly notable in patients with pure dysthymia or double depression
Irritable Bowel Syndrome
Desipramine has been used off-label for irritable bowel syndrome, particularly the diarrhea-predominant subtype (IBS-D). User reviews indicate variable effectiveness, with some patients reporting significant relief after several weeks of treatment. One patient noted: "Desipramine is the only medication that has helped and continues to provide relief. It takes about a month to start working and gets better and better over time" .
Neuropathic Pain and Other Conditions
Additional off-label applications include management of chronic peripheral neuropathic pain, diabetic neuropathy, and as a second or third-line agent for attention-deficit hyperactivity disorder (ADHD) . It has also been used as a second-line agent for anxiety disorders, including panic disorder and generalized anxiety disorder .
Pharmacokinetics and Administration
Absorption and Distribution
Desipramine hydrochloride is easily absorbed following oral administration. It is widely distributed throughout the body and extensively bound to plasma and tissue proteins . Bioavailability studies have compared different formulations, including 25 mg and 75 mg tablets .
Metabolism and Elimination
Metabolic pathways for desipramine hydrochloride include hydroxylation, N-oxidation, and conjugation with glucuronic acid . As the principal active metabolite of imipramine, desipramine shares many pharmacological properties with its parent compound but demonstrates some distinct characteristics .
Dosage and Administration
For clinical depression, treatment is typically initiated at lower doses and adjusted based on response and tolerability. Maintenance therapy may be administered on a once-daily schedule to promote patient convenience and compliance . The specific dosing should be tailored to individual patient needs, with consideration of factors such as age, comorbidities, and concomitant medications.
Comparative Pharmacology
Relation to Other Tricyclic Antidepressants
As a secondary amine tricyclic antidepressant, desipramine demonstrates important differences from tertiary amine compounds. Secondary amine TCAs, including desipramine and nortriptyline, exhibit more potent inhibition of norepinephrine reuptake compared to tertiary amines like amitriptyline and doxepin .
Advantages over Related Compounds
Desipramine's pharmacological profile offers certain advantages:
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Less pronounced anticholinergic effects compared to tertiary amine TCAs
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Reduced sedative properties compared to many other tricyclics
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More selective norepinephrine reuptake inhibition
Patient Satisfaction and Therapeutic Outcomes
User Ratings and Experiences
According to user reviews compiled on Drugs.com, desipramine has an average rating of 8.2 out of 10 from 38 reviews. Approximately 82% of reviewers reported a positive experience, while 13% reported negative experiences .
Positive experiences were reported across various indications:
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For depression: "One of the best-responding antidepressants I've ever taken"
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For IBS-D: "Desipramine is the only medication that has helped and continues to provide relief"
Negative experiences typically involved side effects or lack of efficacy for specific conditions:
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"It did nothing for my symptoms, and after a few weeks, I realized how depressed I was"
Research Directions and Novel Applications
Beyond its established uses in depression and emerging applications in conditions like IBS, research has identified additional potential mechanisms and applications for desipramine hydrochloride.
Anti-inflammatory Properties
Research has demonstrated that desipramine exhibits anti-inflammatory activity in experimental models, including a rat colitis model . This suggests potential applications in inflammatory conditions that warrant further investigation.
Effects on Apoptosis
Interestingly, desipramine has demonstrated dual effects on apoptotic processes. It has been shown to reverse the pro-apoptotic effect of chronic unpredictable mild stress in the rat cerebral cortex. Conversely, it induces apoptosis in several cancer cell lines . This dual activity suggests potential applications in both neuroprotection and possibly oncology, though substantial additional research would be needed.
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